Cgs 21680
Overview
Description
CGS-21680 is a synthetic organic compound known for its role as a selective adenosine A2A receptor agonist . It is commonly used in scientific research to study neuronal transmission and respiration. The compound is usually presented as an organic hydrochloride salt with a molecular weight of 536.0 g/mol .
Mechanism of Action
Target of Action
CGS-21680 is a specific agonist for the adenosine A2A receptor . The adenosine A2A receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
CGS-21680 binds to the adenosine A2A receptor with a high affinity . This binding triggers a series of biochemical reactions that lead to various physiological effects. For instance, the activation of adenosine A2A receptors can lead to the inhibition of the adenylate cyclase-cAMP-PKA pathway .
Biochemical Pathways
The activation of adenosine A2A receptors by CGS-21680 can lead to the upregulation of CD39 and CD73 expression, accelerating the hydrolysis of adenosine triphosphate (ATP) and the generation of adenosine . This can have various downstream effects, including the modulation of immune responses and inflammation .
Pharmacokinetics
It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin . These properties may influence its bioavailability and distribution in the body.
Result of Action
The activation of adenosine A2A receptors by CGS-21680 has been shown to have various effects. For instance, in an animal model of Huntington’s disease, CGS-21680 was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . In another study, CGS-21680 was found to exacerbate experimental autoimmune neuritis in Lewis rats, possibly due to the inhibition of IL-2 .
Biochemical Analysis
Biochemical Properties
CGS-21680 is a potent and selective A2A adenosine receptor agonist . It has a Ki value of 27 nM, indicating its high affinity for the A2A receptor . It interacts with the A2A receptor, leading to a decrease in D2 signaling . This interaction plays a crucial role in various biochemical reactions, including the regulation of myocardial blood flow and the release of neurotransmitters such as glutamate and dopamine in the brain .
Cellular Effects
CGS-21680 has been shown to have significant effects on various types of cells and cellular processes. It increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . It also has anti-inflammatory effects in animal models of lung injury and reduces neurotoxicity induced by Kainate . In the context of Huntington’s disease, CGS-21680 slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .
Molecular Mechanism
The molecular mechanism of action of CGS-21680 involves its binding to the adenosine A2A receptor, which forms a mutually inhibitory heteromer with the dopamine D2 receptor . Activation of the A2A receptor by CGS-21680 leads to a decrease in D2 signaling . This results in various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGS-21680 have been observed to change over time. For instance, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Additionally, treatment with CGS-21680 significantly increased NAc CREB, which was attenuated to control levels by either dose of CGS-21680 .
Dosage Effects in Animal Models
In animal models, the effects of CGS-21680 vary with different dosages. For example, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity .
Metabolic Pathways
It is known that adenosine, the molecule that CGS-21680 mimics, plays a crucial role in many metabolic processes, including energy transfer, signal transduction, and neurotransmission .
Transport and Distribution
Given its solubility in DMSO and aq 2-hydroxypropyl-β-cyclodextrin, it can be inferred that it is likely to be distributed widely in the body .
Subcellular Localization
It is known that the adenosine A2A receptor, which CGS-21680 targets, is located on the cell surface . Therefore, it can be inferred that CGS-21680 primarily acts at the cell surface where it binds to the A2A receptor .
Preparation Methods
The synthesis of CGS-21680 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is synthesized through a series of reactions involving the formation of the purine ring system and subsequent attachment of the ribose moiety . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
CGS-21680 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce different substituents onto the purine ring or the ribose moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CGS-21680 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of adenosine receptors.
Industry: The compound is used in the development of new drugs targeting adenosine receptors.
Comparison with Similar Compounds
CGS-21680 is unique among adenosine receptor agonists due to its high selectivity for the A2A receptor subtype . Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.
CPA (N6-Cyclopentyladenosine): A selective A1 receptor agonist.
IB-MECA (N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide): A selective A3 receptor agonist.
CGS-21680’s selectivity for A2A receptors makes it particularly valuable for research focused on this receptor subtype .
Properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
Record name | CGS 21680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-54-9 | |
Record name | CGS 21680 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGS 21680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGS-21680 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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